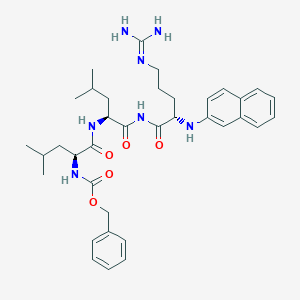![molecular formula C9H9BrN2 B057393 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 121394-38-5](/img/structure/B57393.png)
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Übersicht
Beschreibung
Synthesis Analysis
Imidazo[1,2-a]pyridines, including compounds like "6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine," have been synthesized through various methods, with significant advancements fuelled by transition metal catalysis and beneficial metal-free approaches. The discovery of novel methods for their synthesis and functionalization continues to be a vibrant area of research, aiming at exploring the full potential of these compounds in various applications (Shankar et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity :
- Imidazo[1,2-a]pyridine derivatives show potent activity against multi-drug and extensive drug-resistant tuberculosis strains. Their selectivity and pharmacokinetics are promising for anti-TB agents (Moraski et al., 2011).
Synthesis of Polyheterocyclic Ring Systems :
- These derivatives are used as precursors for constructing new polyheterocyclic ring systems, which have been characterized for their antibacterial properties (Abdel‐Latif et al., 2019).
Potential Inhibitors of Tyrosyl-tRNA Synthetase :
- Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors. These compounds have shown binding affinity in molecular docking studies, indicating potential as therapeutic agents (Jabri et al., 2023).
Corrosion Inhibition :
- Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showing high inhibition performance. This application is significant in materials science (Saady et al., 2021).
Anticancer and Antimicrobial Activity :
- These compounds, synthesized through microwave-assisted and conventional methods, have shown significant antibacterial and antifungal activity. Some also exhibit anticancer activity against breast cancer cell lines (Shelke et al., 2017).
Synthesis of Therapeutic Agents :
- The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. It has been represented in various marketed preparations (Deep et al., 2016).
Synthesis of Novel Heterocycles :
- These compounds are used in the synthesis of new heterocycles with potential applications in various fields, including antibacterial activity (Althagafi & Abdel‐Latif, 2021).
Synthesis of Electron-Deficient Heterocycles :
- A method for preparing imidazo[1,2-a]pyridines, which are electron-deficient heterocycles, has been developed. This is useful in organic synthesis and pharmaceutical chemistry (Mcdonald & Peese, 2015).
Safety And Hazards
Zukünftige Richtungen
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.
Eigenschaften
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKPHYIERDRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine | |
CAS RN |
121394-38-5 | |
| Record name | 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














